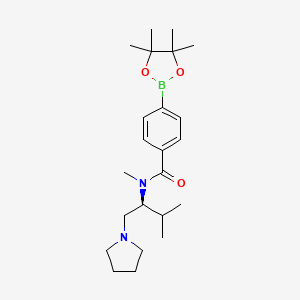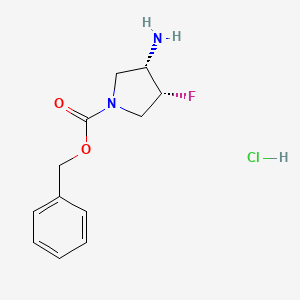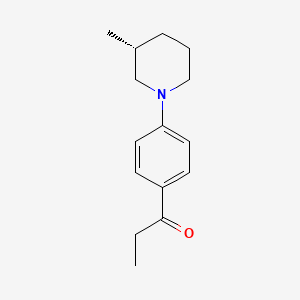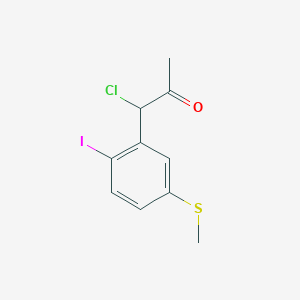
(S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction.
Introduction of the Dioxaborolane Group: The dioxaborolane group is often introduced via a borylation reaction using a boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.
Reduction: Reduction reactions could target the amide or the dioxaborolane group.
Substitution: Substitution reactions may occur at the benzamide core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of its functional groups on biological systems, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide: Lacks the dioxaborolane group.
(S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-bromobenzamide: Contains a bromine atom instead of the dioxaborolane group.
Uniqueness
The presence of the dioxaborolane group in (S)-N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide makes it unique compared to similar compounds. This group can participate in unique chemical reactions and may impart specific biological activities.
Properties
Molecular Formula |
C23H37BN2O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C23H37BN2O3/c1-17(2)20(16-26-14-8-9-15-26)25(7)21(27)18-10-12-19(13-11-18)24-28-22(3,4)23(5,6)29-24/h10-13,17,20H,8-9,14-16H2,1-7H3/t20-/m1/s1 |
InChI Key |
REIFVXOWFDVSHV-HXUWFJFHSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)[C@H](CN3CCCC3)C(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)C(CN3CCCC3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)







![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)



